1-phenylcyclobutane-1,3-diol
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Overview
Description
1-Phenylcyclobutane-1,3-diol is an organic compound characterized by a cyclobutane ring substituted with a phenyl group and two hydroxyl groups at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylcyclobutane-1,3-diol can be synthesized through several methods. One common approach involves the dihydroxylation of 1-phenylcyclobutene using osmium tetroxide or potassium permanganate as oxidizing agents. The reaction typically proceeds under mild conditions, yielding the desired diol with high stereoselectivity .
Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts or chemocatalysts to achieve high yields and purity. One-pot strategies, where multiple reactions are conducted sequentially in the same vessel without isolating intermediates, are often employed to streamline the process and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 1-Phenylcyclobutane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using reagents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form cyclobutane derivatives using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with halides using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Substitution: Thionyl chloride in pyridine or phosphorus tribromide in dichloromethane.
Major Products:
Oxidation: Formation of 1-phenylcyclobutane-1,3-dione.
Reduction: Formation of 1-phenylcyclobutane.
Substitution: Formation of 1-phenylcyclobutane-1,3-dichloride.
Scientific Research Applications
1-Phenylcyclobutane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and other materials with specific structural properties
Mechanism of Action
The mechanism of action of 1-phenylcyclobutane-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity .
Comparison with Similar Compounds
1,3-Cyclobutanediol: Lacks the phenyl group, resulting in different chemical properties and reactivity.
1-Phenylcyclobutane-1,2-diol: Differing position of hydroxyl groups affects its stereochemistry and reactivity.
1-Phenylcyclopentane-1,3-diol:
Uniqueness: 1-Phenylcyclobutane-1,3-diol is unique due to its specific ring size and substitution pattern, which confer distinct chemical and physical properties
Properties
CAS No. |
1080636-61-8 |
---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
1-phenylcyclobutane-1,3-diol |
InChI |
InChI=1S/C10H12O2/c11-9-6-10(12,7-9)8-4-2-1-3-5-8/h1-5,9,11-12H,6-7H2 |
InChI Key |
FNXXGXJMTUWDAI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C2=CC=CC=C2)O)O |
Purity |
95 |
Origin of Product |
United States |
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